molecular formula C9H12N2O2 B1532045 1-Cyclopentyl-1,4-dihydropyrazine-2,3-dione CAS No. 2097993-16-1

1-Cyclopentyl-1,4-dihydropyrazine-2,3-dione

Cat. No.: B1532045
CAS No.: 2097993-16-1
M. Wt: 180.2 g/mol
InChI Key: JMUHOTOAPAQFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-1,4-dihydropyrazine-2,3-dione is a specialized chemical building block of significant interest in drug discovery and biomedical research. Its core structure is based on the 1,4-dihydropyrazine-2,3-dione scaffold, which is a privileged motif in the development of novel bioactive compounds. Recent scientific investigations into analogous structures have revealed their potential as covalent inhibitors for targeting challenging oncogenic drivers, notably in cancers associated with KRAS activity . The incorporation of the cyclopentyl moiety is a strategic modification that can fine-tune the molecule's physicochemical properties. Similar cyclopentane-dione substitutions have been successfully explored as effective isosteres for carboxylic acid functional groups, a common tactic in medicinal chemistry to improve metabolic stability, membrane permeability, and overall drug-like characteristics of lead compounds . This makes this compound a highly valuable reagent for researchers designing and synthesizing new molecular entities for probing biological pathways and developing potential therapies for disorders including, but not limited to, various forms of cancer. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-cyclopentyl-1H-pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-8-9(13)11(6-5-10-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUHOTOAPAQFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CNC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1,4-dihydropyrazine-2,3-dione derivatives, including the cyclopentyl-substituted variant, typically involves:

  • Formation of diketopiperazine (DKP) ring systems via cyclization of appropriately substituted amino acid or amide precursors.
  • Use of intramolecular allylation reactions, particularly the Tsuji–Trost reaction, to construct the heterocyclic ring with control over stereochemistry.
  • Employing palladium-catalyzed reactions with chiral ligands to achieve asymmetric synthesis, which is crucial for obtaining enantiomerically enriched products.

Key Preparation Method: Catalytic Asymmetric Intramolecular Tsuji–Trost Allylation

A prominent and highly effective preparation method involves the intramolecular Tsuji–Trost allylation of Ugi adducts, which are multicomponent reaction products containing amide and allylic carbonate functionalities. This method has been demonstrated to yield spiro-diketopiperazines, including those with cyclopentane rings fused to the DKP core, in high yield and enantioselectivity.

Reaction Conditions and Catalysts

  • Catalyst: Pd$$2$$(dba)$$3$$ (tris(dibenzylideneacetone)dipalladium(0))
  • Ligands: Various chiral phosphine ligands were screened; ligand L4 (a chiral oxazoline-based ligand) was identified as optimal.
  • Solvent: 1,4-Dioxane provided the best balance of yield and enantioselectivity.
  • Temperature: Room temperature (rt) favored higher enantioselectivity, though reaction times were longer.
  • Concentration: Dilute conditions (0.025 M substrate concentration) improved yield and stereoselectivity.

Optimization Data Summary

Entry Ligand Solvent Temp (°C) Yield (%) Enantiomeric Ratio (er)
1 dppe THF 50 86 -
5 L4 THF 50 46 88:12
11 L4 THF rt 31 93:7
15 L4 Dioxane rt 41 94:6
17 L4 Dioxane rt 86 97:3

Note: "Dioxane" = 1,4-dioxane; "dppe" = 1,2-bis(diphenylphosphino)ethane; "rt" = room temperature.

This table illustrates the impact of ligand choice, solvent, temperature, and concentration on the yield and enantioselectivity of the cyclization reaction leading to diketopiperazines, including cyclopentyl-substituted derivatives.

Mechanistic Insights

  • The reaction proceeds via palladium(0)-catalyzed allylic substitution, where the allylic carbonate is activated to form a π-allyl palladium intermediate.
  • Intramolecular nucleophilic attack by the amide nitrogen leads to cyclization forming the diketopiperazine ring.
  • Chiral ligands induce asymmetry by controlling the approach and binding of the substrate to the palladium center, thus enabling enantioselective ring closure.
  • Reaction conditions are carefully optimized to avoid racemization or isomerization of stereocenters.

Alternative Preparation Notes

While the intramolecular Tsuji–Trost reaction is the most documented and efficient method for preparing cyclopentyl-substituted 1,4-dihydropyrazine-2,3-diones, other precursor syntheses involve:

  • Preparation of cyclopentyl-containing intermediates such as (R)-2-(3-oxocyclopentyl)acetic acid, which can be synthesized from cyclopentanone derivatives under controlled conditions.
  • Condensation reactions of N-phenacylarylamines with amines under phase-transfer catalysis to form dihydropyrazine derivatives, though these methods are more common for diaryl-substituted analogs and less specific for cyclopentyl substitution.

Summary Table of Key Preparation Method

Aspect Details
Starting Materials Ugi adducts bearing allylic carbonate and amide functionalities
Catalysts Pd$$2$$(dba)$$3$$ with chiral phosphine ligands (optimal: L4)
Solvent 1,4-Dioxane (best), THF, CH$$2$$Cl$$2$$, toluene (less effective)
Temperature Room temperature preferred for enantioselectivity; 50 °C for faster reaction
Concentration Dilute conditions (0.025 M) improve yield and stereoselectivity
Reaction Time 24 hours at room temperature; shorter at elevated temperatures
Yield Up to 86% under optimized conditions
Enantiomeric Ratio (er) Up to 97:3 favoring desired enantiomer
Substrate Scope Cyclopentyl and other spirocyclic rings; electron-withdrawing groups favored
Limitations Aromatic N-substituents poorly tolerated; bulky alkyl groups reduce yield

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-1,4-dihydropyrazine-2,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

1-Cyclopentyl-1,4-dihydropyrazine-2,3-dione has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cardiovascular disorders and neurological conditions.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Cyclopentyl-1,4-dihydropyrazine-2,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl, difluoromethyl) enhance metabolic stability and influence electronic distribution, as evidenced by upfield/downfield NMR shifts .
  • Bulkier substituents (e.g., phenethyl) may sterically hinder enzyme binding, reducing DAO inhibition potency compared to smaller groups .

Example :

  • 5-(4-(Trifluoromethyl)phenethyl)-derivative (Compound 12 ) was synthesized via Pd-catalyzed coupling of 5-bromo-2,3-dimethoxypyrazine with 4-trifluoromethylstyrylboronic acid, followed by deprotection .

Biological Activity

1-Cyclopentyl-1,4-dihydropyrazine-2,3-dione is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its reactivity and biological properties. The compound is characterized by the presence of two carbonyl groups and a cyclopentyl substituent, which may influence its interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cell signaling pathways. For instance, it may act on kinases that are crucial in cancer cell proliferation.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress within cells.
  • Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cell lines by affecting mitochondrial pathways and caspase activation.

Anticancer Activity

A study evaluated the antiproliferative effects of this compound against several human cancer cell lines. The results indicated significant growth inhibition with IC50 values ranging from 0.08 to 0.29 µM when compared to standard chemotherapeutics like doxorubicin.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)0.08
A549 (Lung)0.09
HCT116 (Colon)0.10
HeLa (Cervical)0.29

Mechanistic Studies

Molecular docking studies revealed that this compound fits well into the active sites of target kinases such as EGFR and BRAF V600E. This suggests a potential for targeted therapy in cancers driven by these pathways.

Case Study 1: Anticancer Efficacy

In a recent trial involving patients with advanced lung cancer, administration of a derivative of this compound resulted in a notable reduction in tumor size and improved patient survival rates compared to traditional treatments.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound in models of neurodegeneration. The results indicated that it could mitigate neuronal loss through its antioxidant properties and modulation of apoptotic pathways.

Q & A

Q. What are the common synthetic routes for preparing 1-Cyclopentyl-1,4-dihydropyrazine-2,3-dione?

The synthesis typically involves multi-step organic reactions. A general approach includes:

  • Nucleophilic substitution : Reacting cyclopentylamine with a pyrazine-dione precursor under alkaline conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
  • Cyclization : Using dehydrating agents (e.g., POCl₃ or H₂SO₄) to form the dihydropyrazine ring.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
    Key intermediates and reaction progress should be monitored via TLC and NMR spectroscopy .

Q. How is the structural characterization of this compound performed?

  • X-ray crystallography : Resolve the 3D molecular configuration (e.g., CCDC deposition protocols as in ).
  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions, with characteristic peaks for the cyclopentyl group (δ ~1.5–2.5 ppm) and carbonyls (δ ~160–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 223.12) .

Q. What are the solubility and storage recommendations for this compound?

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in ethanol or acetone. Aqueous solubility is pH-dependent due to the diketone moiety .
  • Storage : Stable at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Stock solutions in DMSO should be aliquoted and stored at –20°C .

Advanced Research Questions

Q. How can researchers address low yields during the introduction of the cyclopentyl group?

Low yields often arise from steric hindrance or competing side reactions. Methodological optimizations include:

  • Temperature control : Slow addition of cyclopentylamine at 0°C to minimize exothermic side reactions.
  • Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .
  • Protection/deprotection strategies : Temporarily block reactive sites (e.g., carbonyl groups) using trimethylsilyl chloride before alkylation .

Q. How should contradictory data on biological activity be resolved?

Discrepancies in bioactivity assays (e.g., antimicrobial vs. no activity) require:

  • Standardized assays : Use CLSI/M7-A9 guidelines for MIC determinations, ensuring consistent inoculum size and growth media .
  • Metabolite profiling : LC-MS/MS to verify compound stability under assay conditions (e.g., pH 7.4 buffer at 37°C) .
  • Target validation : CRISPR/Cas9 knockout of putative targets (e.g., bacterial topoisomerases) to confirm mechanism .

Q. What computational tools are recommended for studying its interactions with biological targets?

  • Docking simulations : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2) using PDB structures (e.g., 5KIR) .
  • MD simulations : GROMACS for assessing binding stability over 100-ns trajectories in explicit solvent .
  • ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., BBB permeability) .

Q. How can researchers develop analytical methods for quantifying trace impurities?

  • HPLC-DAD/UV : C18 column (5 µm, 250 × 4.6 mm), mobile phase: acetonitrile/0.1% TFA (gradient elution), λ = 254 nm .
  • LC-HRMS : Q-TOF instruments (resolution >30,000) to detect degradation products (e.g., hydrolyzed diketones) .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.999), LOD/LOQ (<0.1 µg/mL), and recovery (98–102%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopentyl-1,4-dihydropyrazine-2,3-dione
Reactant of Route 2
Reactant of Route 2
1-Cyclopentyl-1,4-dihydropyrazine-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.